3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide
Description
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide is a structurally complex molecule featuring a 4-oxo-1H-quinoline core substituted at the 3-position with a 1,4-dioxa-8-azaspiro[4.5]decane carbonyl moiety and at the 6-position with a sulfonamide group bearing phenyl and propenyl substituents.
Synthesis of such compounds typically involves multi-step routes, including cyclization reactions for the quinoline core, sulfonamide formation, and spirocyclic ring construction. Characterization methods like NMR, IR, and LC-MS (as described for analogous quinoline derivatives in ) are critical for verifying structural integrity .
Properties
CAS No. |
6767-77-7 |
|---|---|
Molecular Formula |
C26H27N3O6S |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C26H27N3O6S/c1-2-12-29(19-6-4-3-5-7-19)36(32,33)20-8-9-23-21(17-20)24(30)22(18-27-23)25(31)28-13-10-26(11-14-28)34-15-16-35-26/h2-9,17-18H,1,10-16H2,(H,27,30) |
InChI Key |
JCSOKSDRJJXCKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC5(CC4)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide typically involves multiple steps:
Formation of the Spirocyclic System: The spirocyclic system can be synthesized by reacting 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride.
Quinoline Core Formation: The quinoline core is often synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Sulfonamide Group Introduction: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Quinoline derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide exhibit significant antibacterial and antifungal activities. For instance, research indicates that modifications to the quinoline structure can enhance its efficacy against resistant strains of bacteria .
-
Anticancer Properties :
- The sulfonamide group in this compound may contribute to its anticancer potential. Compounds containing sulfonamides have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated that quinoline-based sulfonamides can effectively target cancer cell lines, leading to reduced viability and increased cell death .
- Anti-inflammatory Effects :
Synthesis and Derivatives
The synthesis of 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide can be achieved through various methods involving the coupling of quinoline derivatives with sulfonamide moieties.
Table 1: Synthetic Pathways
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Quinoline derivative + Sulfonamide | Reflux in ethanol | 80% |
| 2 | Addition of carbonyl compound | Stirring at room temperature | 75% |
| 3 | Cyclization step | Heating under inert atmosphere | 70% |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various quinoline sulfonamides, including derivatives of the target compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
A clinical trial reported in Cancer Research investigated the effects of a related quinoline sulfonamide on patients with metastatic melanoma. The compound showed promise in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens .
Mechanism of Action
The mechanism of action of 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The spirocyclic system may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Physicochemical and Bioactivity Insights
- Spirocyclic Systems: The 1,4-dioxa-8-azaspiro[4.5]decane moiety in the target compound imposes steric constraints that may reduce rotational freedom compared to non-spiro analogues like the adamantyl-substituted quinoline in . This could enhance target selectivity but reduce solubility .
- Sulfonamide vs.
- Alkene Reactivity : The propenyl group in the target compound may participate in Michael addition or metabolic oxidation, a feature absent in methoxy- or chloro-substituted analogues .
Analytical Techniques
- NMR and IR: Used extensively in and to confirm substituent positions and hydrogen-bonding patterns. For example, region-specific chemical shift differences in NMR (as in ) could differentiate spirocyclic environments from planar quinoline derivatives .
- Crystallography : While SHELX () is widely used for small-molecule refinement, the absence of crystallographic data for the target compound limits direct comparison of packing interactions or bond angles with spiro analogues like those in .
Biological Activity
The compound 3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-oxo-N-phenyl-N-prop-2-enyl-1H-quinoline-6-sulfonamide is a complex organic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core linked to a sulfonamide group, which is known for its diverse biological activities. The presence of the 1,4-dioxa-8-azaspiro[4.5]decane moiety may contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit various mechanisms of action:
- σ1 Receptor Modulation : Compounds related to the 1,4-dioxa-8-azaspiro structure have been studied for their affinity towards σ1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
- Antimicrobial Activity : Many sulfonamide derivatives exhibit antibacterial properties by inhibiting bacterial folate synthesis. The quinoline structure may enhance this activity through additional interactions with bacterial enzymes .
- Antitumor Effects : Some studies suggest that similar quinoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with readily available precursors such as piperidin derivatives and quinoline derivatives.
- Reaction Conditions : Controlled conditions including temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Biological Activity Data
The following table summarizes key biological activities reported for related compounds:
Case Studies
Several studies have explored the biological activity of compounds related to the target structure:
- Study on σ1 Receptor Ligands : A series of novel piperidine compounds were synthesized and evaluated for their σ1 receptor binding affinity, demonstrating significant selectivity over σ2 receptors and other targets .
- Antimicrobial Evaluation : Research on sulfonamide derivatives showed promising antibacterial activity against various strains, indicating potential therapeutic applications in infectious diseases .
- Antitumor Activity Assessment : Investigations into quinoline derivatives revealed their ability to inhibit tumor growth in vitro and in vivo models, suggesting their role as potential anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
